3-(Piperazin-1-YL)benzoic acid

Vue d'ensemble

Description

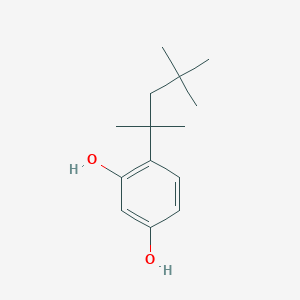

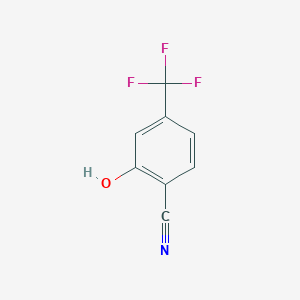

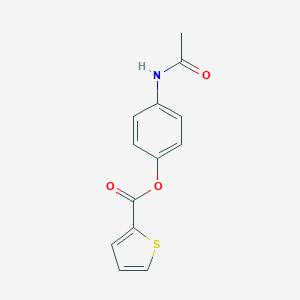

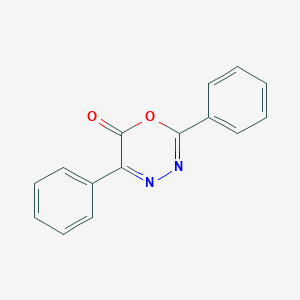

“3-(Piperazin-1-YL)benzoic acid” is a chemical compound with the molecular formula C11H14N2O2 . It is a derivative of benzoic acid, where a piperazine group is attached to the benzene ring .

Synthesis Analysis

The synthesis of “3-(Piperazin-1-YL)benzoic acid” and its derivatives involves multi-step procedures . The structures of the synthesized compounds are characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .

Molecular Structure Analysis

The molecular structure of “3-(Piperazin-1-YL)benzoic acid” has been analyzed using various techniques . The InChI code for this compound is 1S/C11H14N2O2/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2,(H,14,15) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Piperazin-1-YL)benzoic acid” include a molecular weight of 206.24 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are 206.105527694 g/mol . The topological polar surface area is 52.6 Ų .

Applications De Recherche Scientifique

Antibacterial Activity

3-(Piperazin-1-YL)benzoic acid derivatives have been synthesized and evaluated for their antibacterial properties. These compounds have shown activity against bacteria such as Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 500 µg/mL . This suggests potential for developing new antibacterial agents.

Drug Development

The structural modification of 3-(Piperazin-1-YL)benzoic acid has led to derivatives that comply with Lipinski’s rule of five, indicating good "drugability" . These derivatives are promising candidates for further development into pharmacological drugs.

Pharmacophore in Medicinal Chemistry

The piperazine moiety of 3-(Piperazin-1-YL)benzoic acid is a significant scaffold in medicinal chemistry. It is often included in the pharmacophore of bioactive molecules due to its wide range of biological activities, including antiviral, antipsychotic, and antimicrobial actions .

Antipsychotic Drug Substances

Derivatives of 3-(Piperazin-1-YL)benzoic acid act as dopamine and serotonin antagonists. They are used in antipsychotic drug substances, which are crucial for treating psychiatric disorders .

Heterocyclic Compound Synthesis

This compound is used in the synthesis of heterocyclic compounds, which are common structural units in drugs. Heterocyclic compounds with piperazine as a center exhibit significant biological activity, making them important in drug discovery and development .

Oxidosqualene Cyclase Inhibition

Benzisothiazole derivatives, which can be synthesized from 3-(Piperazin-1-YL)benzoic acid, exhibit biological activities as oxidosqualene cyclase inhibitors. This is relevant for cholesterol biosynthesis and could be significant in treating hypercholesterolemia .

Antifungal Applications

Some derivatives of 3-(Piperazin-1-YL)benzoic acid have shown moderate antifungal activity against strains like Candida albicans and Candida glabrata. This opens up avenues for research into new antifungal treatments .

Serotonin and Dopamine Antagonism

The compound’s derivatives have been identified as antagonists to serotonin and dopamine receptors, which are targets for drugs treating neurological disorders. This highlights its potential application in neuropharmacology .

Safety and Hazards

Safety measures for handling “3-(Piperazin-1-YL)benzoic acid” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Orientations Futures

Mécanisme D'action

Target of Action

3-(Piperazin-1-YL)benzoic acid is a hybrid compound consisting of isothiazole and piperazine moieties . Its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . Therefore, the primary targets of this compound are dopamine and serotonin receptors in the brain.

Mode of Action

As a dopamine and serotonin antagonist, 3-(Piperazin-1-YL)benzoic acid binds to these receptors and inhibits their activity . This prevents the reuptake of dopamine and serotonin, increasing their concentration in the synaptic cleft and enhancing neurotransmission.

Biochemical Pathways

The compound’s action on dopamine and serotonin receptors affects several biochemical pathways. These include the dopaminergic and serotonergic pathways, which play crucial roles in mood regulation, reward, and cognition. By inhibiting the reuptake of these neurotransmitters, 3-(Piperazin-1-YL)benzoic acid can potentially alleviate symptoms of disorders related to these pathways, such as depression and schizophrenia .

Pharmacokinetics

The compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), and it complied with ro5 . This suggests that the compound has favorable ADME properties, including good solubility and permeability, which could enhance its bioavailability.

Result of Action

The molecular and cellular effects of 3-(Piperazin-1-YL)benzoic acid’s action are likely to be diverse, given its impact on dopamine and serotonin receptors. These effects could include changes in neuronal firing patterns, alterations in intracellular signaling pathways, and modulation of gene expression. The compound’s antibacterial activity has also been reported, with one of the derivatives showing good activity against Bacillus subtilis and Staphylococcus aureus .

Propriétés

IUPAC Name |

3-piperazin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDMVTUOLYXWCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375157 | |

| Record name | 3-(PIPERAZIN-1-YL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperazin-1-YL)benzoic acid | |

CAS RN |

446831-28-3 | |

| Record name | 3-(1-Piperazinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446831-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(PIPERAZIN-1-YL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide](/img/structure/B79476.png)